molecular formula C10H13BFNO4S B1434226 (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid CAS No. 1704121-43-6

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Cat. No.: B1434226
CAS No.: 1704121-43-6
M. Wt: 273.09 g/mol
InChI Key: NJGSIEUOUKOIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(N-Cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid (CAS: 1704121-43-6) is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom (position 2), a methyl group (position 4), and an N-cyclopropylsulfamoyl group (position 5) (Figure 1). The boronic acid moiety (-B(OH)₂) is located at position 1 of the aromatic ring. Its molecular formula is C₁₀H₁₂BFNO₄S, with a molar mass of 279.08 g/mol.

Properties

IUPAC Name

[5-(cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGSIEUOUKOIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

These methods allow the selective introduction of the boronic acid group at the desired position on the aromatic ring.

Purification and Characterization

The final product is purified by recrystallization or chromatographic methods. Characterization typically involves NMR spectroscopy (1H, 13C, 11B, and 19F NMR) to confirm the substitution pattern and purity, as well as elemental analysis and mass spectrometry.

Research Findings and Data

While direct literature specifically detailing the preparation of this compound is limited, related compounds and general boronic acid synthesis methodologies provide a reliable framework.

Parameter Value / Method Notes
Molecular Formula C10H13BFNO4S Confirms presence of boronic acid, fluorine, methyl, and cyclopropylsulfamoyl groups
Molecular Weight 273.09 g/mol Consistent with expected structure
Key Reagents for Borylation Bis(pinacolato)diboron, Pd catalyst Standard in Miyaura borylation
Typical Reaction Conditions 80-100 °C, inert atmosphere, 6-24 h Optimized for yield and selectivity
Purity Achieved >95% (HPLC, NMR) High purity suitable for further applications

Comparative Notes on Related Boronic Acid Syntheses

  • Fluoro-substituted phenylboronic acids often require careful temperature control to avoid deboronation side reactions, as reported in cross-coupling studies.
  • Sulfamoyl groups are stable under borylation conditions but require protection from strong bases or nucleophiles during lithiation steps.
  • The presence of electron-withdrawing fluorine affects acidity and reactivity, influencing the choice of synthetic route.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome
1 Sulfamoyl group installation Cyclopropylsulfonyl chloride, base (e.g., triethylamine) Formation of N-cyclopropylsulfamoyl intermediate
2 Halogenation or use of halogenated precursor Bromination or iodination Provides site for borylation
3 Palladium-catalyzed borylation Pd catalyst, B2pin2, base, inert atmosphere Arylboronate ester intermediate
4 Hydrolysis of boronate ester Acidic aqueous workup Conversion to boronic acid
5 Purification Recrystallization or chromatography Pure this compound

Chemical Reactions Analysis

Types of Reactions

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary widely, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

One of the primary areas of interest for (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is its antimicrobial properties. Research indicates that boronic acids can exhibit significant activity against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit key bacterial enzymes makes it a candidate for developing new antibacterial agents.

Case Study: Inhibition of β-lactamase

A study examined the interaction of boronic acids with New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound demonstrated promising results with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL, indicating potent activity against resistant strains . The mechanism of action likely involves the binding of the boronic acid to the active site of the enzyme, thereby blocking its function.

Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity.

Synthesis and Modification

The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. The ability to modify the boronic acid moiety facilitates the development of targeted therapies for diseases such as cancer and bacterial infections .

Role as a Chemical Reagent

In addition to its pharmaceutical applications, this compound serves as an essential reagent in organic synthesis. Its boron atom allows for participation in various reactions, including:

  • Cross-Coupling Reactions : Utilized in forming carbon-carbon bonds.
  • Functionalization Reactions : Acts as a precursor for introducing functional groups into organic molecules.

These reactions are critical in developing new materials and fine chemicals.

Mechanism of Action

The mechanism by which (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition and other biological processes. The molecular pathways involved often include the formation of boronate esters, which can modulate the activity of target enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
Target Compound 1704121-43-6 C₁₀H₁₂BFNO₄S 2-F, 4-Me, 5-(N-cyclopropylsulfamoyl) Industrial grade; Suzuki coupling
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid 1217501-49-9 C₁₀H₁₄BNO₄S 2-Me, 4-(N-cyclopropylsulfamoyl) 98% purity; research use
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096329-81-4 C₁₀H₁₂BF₃NO₄S 2-CF₃, 4-(N-propylsulfamoyl) Lab use; discontinued
(4-Fluoro-3-formylphenyl)boronic acid 374538-01-9 C₇H₆BFO₃ 3-formyl, 4-F Intermediate in cross-couplings
5-Fluoro-2-methoxypyridine-4-boronic acid - C₆H₇BFNO₃ Pyridine core: 2-OMe, 5-F Medicinal chemistry applications

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The target compound’s fluorine and sulfamoyl groups enhance electrophilicity, improving reactivity in Suzuki couplings compared to analogs lacking these substituents (e.g., (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid) .

Biological Activity

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, with the CAS number 1704121-43-6, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly recognized in medicinal chemistry for their roles in drug discovery and development.

  • Molecular Formula : C10_{10}H13_{13}B F N O4_4S
  • Molecular Weight : 273.09 g/mol
  • Structure : The compound features a boronic acid moiety, which is critical for its interaction with biological targets.

Boronic acids have been shown to interact with various biological molecules, including proteins and enzymes, through the formation of reversible covalent bonds. This property is particularly useful in the design of inhibitors for proteases and other enzymes involved in disease processes. The specific mechanism for this compound remains to be fully elucidated, but its structural characteristics suggest potential interactions with serine proteases and other targets relevant to cancer therapy.

Anticancer Properties

Research indicates that boronic acids can act as proteasome inhibitors, which are important in the treatment of various cancers. For instance, compounds similar to this compound have been studied for their ability to inhibit the 26S proteasome, leading to apoptosis in cancer cells. This mechanism is crucial in therapies against multiple myeloma and solid tumors.

Case Studies

  • Proteasome Inhibition : In studies involving boronic acid derivatives, it has been demonstrated that they can effectively inhibit the proteasome's activity, leading to increased levels of pro-apoptotic factors within cancer cells. This has been linked to enhanced therapeutic efficacy in preclinical models of breast and prostate cancers.
  • Fluorescent Probes : The compound's potential as a fluorescent probe has also been explored. Similar boronic acids have been used successfully to detect specific biomolecules, such as hyperphosphorylated tau proteins in Alzheimer's disease models, showcasing their versatility beyond traditional therapeutic roles.

Research Findings

Recent literature highlights the increasing use of boron-containing compounds in drug discovery:

  • Antifungal and Antibacterial Activity : Boronic acids have demonstrated significant antifungal and antibacterial properties. For instance, compounds like AN2690 and AN2728 have progressed through clinical trials, indicating the therapeutic potential of this class of compounds.
  • Drug Design : The introduction of boron into drug scaffolds has been shown to enhance binding affinity and selectivity towards biological targets, making compounds like this compound promising candidates for further development.

Comparative Analysis

The following table summarizes key aspects of this compound compared to other notable boronic acids:

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound1704121-43-6C10_{10}H13_{13}B F N O4_4SProteasome inhibition; potential anticancer activity
Bortezomib179324-69-7C19_{19}H25_{25}B N4_4O4_4Approved proteasome inhibitor for multiple myeloma
AN26901170279-73-6C15_{15}H18_{18}B N O3_3SAntifungal activity; clinical trials

Q & A

Q. Q. How can isotopic labeling (e.g., 11B^{11} \text{B}) enhance NMR studies of this compound?

  • Answer :
  • Isotopic Enrichment : Use 11B ^{11} \text{B}-labeled boronic acid to enhance NMR signal resolution.
  • Applications : Track binding dynamics in real-time (e.g., with 13C ^{13} \text{C}-labeled sugars).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Reactant of Route 2
(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.